molecular formula C13H18N2O B250347 N-cycloheptylisonicotinamide

N-cycloheptylisonicotinamide

Numéro de catalogue: B250347
Poids moléculaire: 218.29 g/mol
Clé InChI: SWGLMPGPBDJCGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cycloheptylisonicotinamide, also known as A-804598, is a potent and selective antagonist of P2X7 receptor. It is a member of the isonicotinamide family of compounds and has been extensively studied for its potential therapeutic applications.

Mécanisme D'action

N-cycloheptylisonicotinamide acts as a competitive antagonist of P2X7 receptor by binding to the orthosteric site of the receptor. This prevents the binding of ATP to the receptor and inhibits the downstream signaling pathways, including the activation of caspase-1 and release of IL-1β.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the growth and metastasis of cancer cells in vitro and in vivo. However, further studies are needed to understand the exact biochemical and physiological effects of this compound.

Avantages Et Limitations Des Expériences En Laboratoire

N-cycloheptylisonicotinamide is a potent and selective antagonist of P2X7 receptor, which makes it an ideal tool for studying the role of P2X7 receptor in various pathological conditions. However, its limited solubility in water and low bioavailability may pose challenges in its use for in vivo studies.

Orientations Futures

There are several future directions for the research on N-cycloheptylisonicotinamide. One potential application is in the treatment of chronic pain and inflammation. Further studies are needed to understand the exact mechanism of action of this compound and its potential for clinical use. Another potential application is in the treatment of cancer. This compound has been shown to reduce the growth and metastasis of cancer cells, and further studies are needed to explore its potential as a cancer therapy.

Méthodes De Synthèse

The synthesis of N-cycloheptylisonicotinamide involves the reaction of 4-cyano-3-trifluoromethylpyridine with cycloheptylamine in the presence of a base. The resulting product is then treated with isonicotinoyl chloride to yield this compound in high yield and purity.

Applications De Recherche Scientifique

N-cycloheptylisonicotinamide has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of P2X7 receptor, which is involved in various pathological conditions such as chronic pain, inflammation, and cancer. This compound has been shown to inhibit P2X7 receptor-mediated IL-1β release, which is a key mediator of inflammation. It has also been shown to reduce neuropathic pain in animal models.

Propriétés

Formule moléculaire

C13H18N2O

Poids moléculaire

218.29 g/mol

Nom IUPAC

N-cycloheptylpyridine-4-carboxamide

InChI

InChI=1S/C13H18N2O/c16-13(11-7-9-14-10-8-11)15-12-5-3-1-2-4-6-12/h7-10,12H,1-6H2,(H,15,16)

Clé InChI

SWGLMPGPBDJCGN-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2=CC=NC=C2

SMILES canonique

C1CCCC(CC1)NC(=O)C2=CC=NC=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.